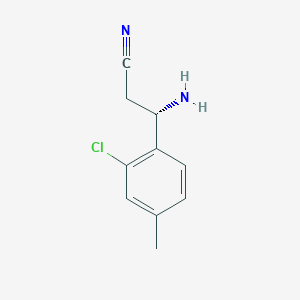

(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is a chiral nitrile derivative characterized by a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a methyl group at the para position (C4).

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |

InChI Key |

YQOPGVQVXZXWFR-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](CC#N)N)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and an appropriate amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Nitrile Formation:

Industrial Production Methods

Industrial production methods for (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two closely related analogs, highlighting differences in substituents, molecular properties, and availability.

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula C₁₀H₁₀ClN₂.

Key Observations :

Substituent Effects: Target Compound: The 2-chloro-4-methyl substitution introduces moderate steric bulk and electron-withdrawing (Cl) and electron-donating (CH₃) effects. This duality may influence solubility and reactivity. 3-Fluoro-4-Trifluoromethyl Analog : The CF₃ group at C4 and F at C3 create strong electron-withdrawing and hydrophobic effects, likely reducing solubility but enhancing metabolic stability.

Molecular Weight and Size :

- The trifluoromethyl analog (244.18 g/mol) is the heaviest due to the CF₃ group, whereas the target compound (197.65 g/mol) is lighter, comparable to the 4-Cl-2-F analog (198.62 g/mol).

Commercial Availability :

- Only the trifluoromethyl-substituted compound remains available, indicating its utility in niche applications or synthetic workflows .

Research Findings and Implications

- Metabolic Pathways : Analogs like DF-203 (a benzothiazole derivative) demonstrate that substituent patterns influence cytochrome P450 (CYP1A1) metabolism, which modulates antitumor activity . For the target compound, the 2-Cl-4-CH₃ substitution may similarly affect CYP interactions, though experimental validation is needed.

- Synthetic Utility: The synthesis of related nitriles involves nucleophilic additions or reflux conditions with ethanol as a solvent . The target compound’s synthesis may follow analogous protocols.

Biological Activity

(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a nitrile group, and a chlorinated phenyl ring, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is C10H11ClN2, with a molecular weight of approximately 210.66 g/mol. The compound's stereochemistry is denoted as (3S), indicating a specific three-dimensional arrangement that can influence its biological interactions.

Key Functional Groups:

- Amino Group: Capable of forming hydrogen bonds and participating in nucleophilic substitutions.

- Nitrile Group: Can undergo hydrolysis to yield carboxylic acids.

- Chlorinated Phenyl Ring: May engage in electrophilic aromatic substitution reactions.

The biological activity of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is largely attributed to its interaction with various biological macromolecules. The amino group facilitates hydrogen bonding with proteins, while the chloro and methyl substituents on the phenyl ring enhance hydrophobic interactions. The nitrile group acts as an electrophile, allowing it to react with nucleophilic sites within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity: Preliminary studies suggest that (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties: Related compounds have demonstrated the ability to inhibit inflammatory pathways, such as NF-kB/AP-1 signaling, indicating potential for similar effects in this compound.

- Binding Affinity: Molecular docking studies reveal that structurally similar compounds can bind effectively to protein targets involved in inflammatory responses.

Comparative Analysis of Related Compounds

Table 1 summarizes the biological activities of related compounds to provide context for the activity of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile.

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |

| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |

Case Studies and Research Findings

1. Anti-inflammatory Activity:

Research on similar compounds has shown their ability to inhibit NF-kB/AP-1 reporter activity, suggesting that (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile may possess anti-inflammatory properties as well. The structural framework of this compound aligns with known inhibitors of inflammatory pathways.

2. Binding Affinity Studies:

Molecular docking simulations have indicated that compounds with similar structures can effectively bind to protein targets involved in inflammation. This binding affinity is crucial for understanding how (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile may exert its therapeutic effects.

Research Implications:

The findings suggest that further investigation into the biological activity of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile could lead to its development as a novel therapeutic agent in treating cancer and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.